9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol is a chemical compound with the molecular formula and a molecular weight of approximately 228.63 g/mol. This compound features a chlorinated dioxepin structure, which is characterized by a fused benzodioxepin ring system. The presence of the hydroxyl group at the 7-position and chlorine at the 9-position contributes to its unique chemical properties and potential biological activities .
The reactivity of 9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol can be attributed to its functional groups. Common reactions include:
These reactions facilitate the synthesis of derivatives that may exhibit enhanced biological activities or altered physical properties.
Synthesis of 9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol can be achieved through several methods:
These methods allow for the preparation of the compound in varying yields and purities depending on reaction conditions.
9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol has potential applications in:
Interaction studies involving 9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol are crucial for understanding its biological effects. Research should focus on:
Several compounds share structural similarities with 9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol. Notable examples include:
Compound Name | CAS Number | Key Features |
---|---|---|
8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-am | 878217-62-0 | Amine substitution at position 8 |
9-chloro-3,4-dihydrobenzo[b][1,4]dioxepine | 855991-71-8 | Lacks hydroxyl group; potential for different reactivity |
3-hydroxybenzo[b][1,4]dioxepine | Not available | Hydroxyl group at different position; altered biological activity |
The uniqueness of 9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol lies in its specific positioning of functional groups (chlorine and hydroxyl), which may confer distinct biological activities compared to its analogs. Its structural configuration could lead to novel interactions within biological systems that are not observed in other similar compounds.